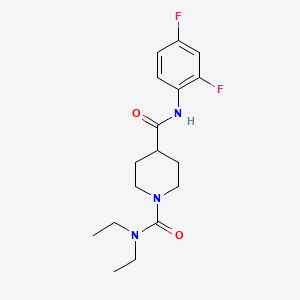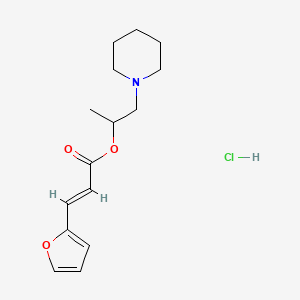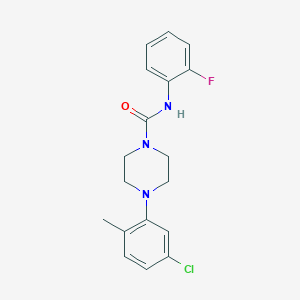![molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
N-[1-(3-methoxyphenyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methoxyphenyl)ethyl]butanamide, also known as Nootropic, is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide is not fully understood. However, it is believed that the compound may enhance cognitive function by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. Additionally, the compound may enhance brain plasticity by increasing the levels of brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects. Studies have reported that the compound may increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function. Additionally, the compound may increase the levels of BDNF, which is a protein that plays a crucial role in brain plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments is its potential cognitive-enhancing effects. The compound may improve memory, attention, and learning abilities, which can be beneficial in several research areas. Additionally, the compound has been shown to have neuroprotective effects and may enhance brain plasticity, which can be useful in studying neurodegenerative diseases and brain injuries.
However, there are also some limitations to using N-[1-(3-methoxyphenyl)ethyl]butanamide in lab experiments. One of the main limitations is the lack of understanding of its exact mechanism of action. Additionally, the compound may have different effects on different individuals, which can make it difficult to draw conclusive results.
Orientations Futures
There are several future directions for the study of N-[1-(3-methoxyphenyl)ethyl]butanamide. One direction is to further investigate its potential cognitive-enhancing effects and its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of use for the compound. Furthermore, the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and brain injuries, which should be explored in future studies.
Conclusion
In conclusion, N-[1-(3-methoxyphenyl)ethyl]butanamide is a chemical compound that has gained popularity in recent years due to its potential cognitive-enhancing effects. The compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study, including investigating its potential therapeutic applications and its mechanism of action.
Méthodes De Synthèse
N-[1-(3-methoxyphenyl)ethyl]butanamide is synthesized through a specific method that involves the reaction between 4-bromo-2-fluoroanisole and 1-bromo-3-chloropropane. The resulting product is then reacted with butanoyl chloride to produce N-[1-(3-methoxyphenyl)ethyl]butanamide.
Applications De Recherche Scientifique
N-[1-(3-methoxyphenyl)ethyl]butanamide has been extensively studied for its potential cognitive-enhancing effects. Several studies have reported that the compound may improve memory, attention, and learning abilities in both animals and humans. Additionally, the compound has been studied for its potential neuroprotective effects and its ability to enhance brain plasticity.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRQUCGLELHWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![6-(phenoxymethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5299277.png)
![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)